molecular formula C19H19ClN2O2 B2376798 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide CAS No. 852137-62-3

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide

Cat. No.: B2376798
CAS No.: 852137-62-3
M. Wt: 342.82
InChI Key: VASXNJOPFNNDIN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the chlorophenoxy intermediate. This is achieved by reacting 4-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 4-chlorophenoxyacetic acid .

Next, the indole derivative is synthesized. This involves the reaction of 1,2-dimethylindole with a suitable alkylating agent to introduce the desired substituents on the indole ring. The final step involves the coupling of the chlorophenoxy intermediate with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide stands out due to its unique combination of a chlorophenoxy group and an indole moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13-9-15-10-14(3-8-18(15)22(13)2)11-21-19(23)12-24-17-6-4-16(20)5-7-17/h3-10H,11-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASXNJOPFNNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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